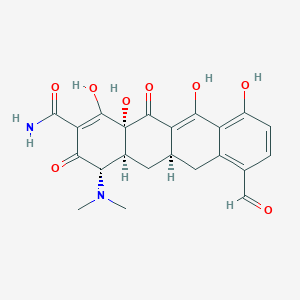
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is a tricyclic compound that belongs to the class of dibenzazepines. This compound is known for its significant pharmacological properties and is used in various therapeutic applications, particularly in the treatment of depression and other mood disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride typically involves the reaction of 5H-dibenz(b,f)azepine with appropriate alkylating agents. The process often includes the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core is synthesized through a series of cyclization reactions involving benzene derivatives and nitrogen-containing compounds.
Alkylation: The core structure is then alkylated using agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the trimethylamino group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also explored for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the production of other dibenzazepine derivatives with diverse therapeutic applications.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The compound also interacts with various receptors in the brain, including adrenergic and serotonergic receptors, modulating their activity and contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Desipramine: A metabolite of imipramine with more selective norepinephrine reuptake inhibition.
Trimipramine: A closely related compound with additional antihistaminic and sedative properties.
Uniqueness
N,N,beta-Trimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the trimethylamino group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in treating certain types of depression and anxiety disorders compared to other tricyclic antidepressants.
Properties
CAS No. |
1159-80-4 |
|---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24N2.ClH/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;/h4-13,16H,14-15H2,1-3H3;1H |
InChI Key |
XDWNTULJQAJLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)



![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)



![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)


